

A Comparative Guide to the ^1H and ^{13}C NMR Spectra of Lactate Esters

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Compound of Interest

Compound Name: *Allyl lactate*

Cat. No.: *B1347069*

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for a series of common lactate esters: methyl lactate, ethyl lactate, propyl lactate, isopropyl lactate, and butyl lactate. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. All spectral data is presented in clearly structured tables, and a detailed experimental protocol for acquiring high-quality NMR spectra is provided.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for various lactate esters. The spectra were typically recorded in deuterated chloroform (CDCl_3) using tetramethylsilane (TMS) as an internal standard.

Methyl Lactate

¹ H NMR	δ (ppm)	Multiplicity	J (Hz)	Assignment
4.29	Quartet	6.9	CH	
3.78	Singlet	-	OCH ₃	
2.95	Doublet	5.1	OH	
1.42	Doublet	6.9	CH ₃ (CH)	

¹³ C NMR	δ (ppm)	Assignment
175.9	C=O	
66.9	CH	
52.2	OCH ₃	
20.4	CH ₃ (CH)	

Ethyl Lactate

¹ H NMR	δ (ppm)	Multiplicity	J (Hz)	Assignment
4.24	Quartet	7.1	OCH ₂	
4.19	Quartet	6.9	CH	
2.85	Doublet	5.2	OH	
1.40	Doublet	6.9	CH ₃ (CH)	
1.29	Triplet	7.1	CH ₃ (CH ₂)	

¹³ C NMR	δ (ppm)	Assignment
175.7	C=O	
66.9	CH	
61.5	OCH ₂	
20.4	CH ₃ (CH)	
14.2	CH ₃ (CH ₂)	

n-Propyl Lactate

¹ H NMR	δ (ppm)	Multiplicity	J (Hz)	Assignment
4.29	Quartet	6.9	CH	
4.14	Triplet	6.7	OCH ₂	
3.05 (broad)	Singlet	-	OH	
1.69	Sextet	7.1	CH ₂	
1.42	Doublet	6.9	CH ₃ (CH)	
0.95	Triplet	7.4	CH ₃ (CH ₂)	

¹³ C NMR	δ (ppm)	Assignment
175.8	C=O	
67.0	CH	
67.0	OCH ₂	
22.0	CH ₂	
20.4	CH ₃ (CH)	
10.4	CH ₃ (CH ₂)	

Isopropyl Lactate

¹ H NMR	δ (ppm)	Multiplicity	J (Hz)	Assignment
5.06	Septet	6.3	OCH	
4.17	Quartet	6.9	CH (lactate)	
2.76	Doublet	5.5	OH	
1.39	Doublet	6.9	CH ₃ (CH-lactate)	
1.26	Doublet	6.3	CH ₃ (isopropyl)	

¹³ C NMR	δ (ppm)	Assignment
175.2	C=O	
69.1	OCH	
67.0	CH (lactate)	
21.9	CH ₃ (isopropyl)	
20.5	CH ₃ (CH-lactate)	

n-Butyl Lactate[1]

¹ H NMR	δ (ppm)	Multiplicity	J (Hz)	Assignment
4.26	Quartet	6.8	CH	
4.18	Triplet	6.7	OCH ₂	
2.80 (broad)	Singlet	-	OH	
1.65	Quintet	7.1	CH ₂	
1.41	Doublet	6.8	CH ₃ (CH)	
1.39	Sextet	7.4	CH ₂	
0.94	Triplet	7.4	CH ₃ (CH ₂)	

¹³ C NMR	δ (ppm)	Assignment
175.8	C=O	
67.0	CH	
65.4	OCH ₂	
30.7	CH ₂	
20.4	CH ₃ (CH)	
19.2	CH ₂	
13.7	CH ₃ (CH ₂)	

Experimental Protocols

The following is a generalized, step-by-step protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid lactate ester samples.

1. Sample Preparation

- Materials: High-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, CDCl₃), Tetramethylsilane (TMS) as an internal standard, Pasteur pipettes, and a vortex mixer.
- Procedure:
 - Accurately weigh approximately 10-20 mg of the lactate ester sample directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03-0.05% (v/v) TMS.
 - Thoroughly mix the sample by vortexing until the ester is completely dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition

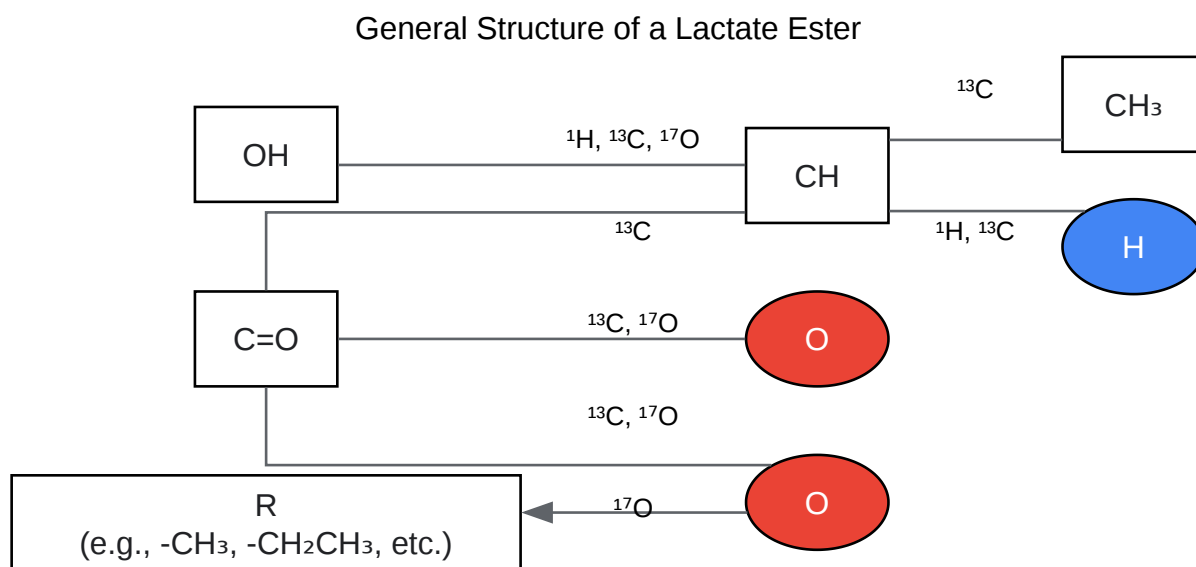
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Receiver Gain (RG): Adjust automatically.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T_1) is crucial for accurate integration.
 - Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
 - Temperature: 298 K (25 °C).
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Receiver Gain (RG): Adjust automatically.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
 - Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
 - Temperature: 298 K (25 °C).

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different protons.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Lactate Ester Structure

The following diagram illustrates the general chemical structure of a lactate ester and highlights the key atomic positions relevant to NMR spectroscopy.



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Caption: General structure of a lactate ester highlighting NMR active nuclei.

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